molecular formula C24H20ClN3OS B12036265 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone CAS No. 476485-84-4

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone

Cat. No.: B12036265
CAS No.: 476485-84-4
M. Wt: 434.0 g/mol
InChI Key: IUBWZUQUDHGFHG-UHFFFAOYSA-N
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Description

2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone (CAS: 476485-84-4) is a triazole-based compound featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5 and a 4-methylphenyl (p-tolyl) group at position 2. A sulfanyl (-S-) bridge connects the triazole ring to an ethanone moiety, which is further substituted with a 4-methylphenyl group. Its molecular formula is C24H20ClN3OS, with a molecular weight of 445.96 g/mol .

This compound is synthesized via nucleophilic substitution reactions, typically involving sodium ethoxide as a base and α-halogenated ketones as electrophiles (e.g., describes a similar procedure). The methyl and chloro substituents enhance lipophilicity, making it suitable for studies in medicinal chemistry, particularly in structure-activity relationship (SAR) analyses of triazole derivatives .

Properties

CAS No.

476485-84-4

Molecular Formula

C24H20ClN3OS

Molecular Weight

434.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C24H20ClN3OS/c1-16-3-7-18(8-4-16)22(29)15-30-24-27-26-23(19-9-11-20(25)12-10-19)28(24)21-13-5-17(2)6-14-21/h3-14H,15H2,1-2H3

InChI Key

IUBWZUQUDHGFHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Core Triazole Ring Formation

The synthesis begins with constructing the 1,2,4-triazole core, a heterocyclic scaffold critical for biological activity. Two primary methodologies dominate:

Method A: Cyclocondensation of Thiosemicarbazides
Thiosemicarbazides derived from 4-chlorophenyl and 4-methylphenyl precursors undergo cyclization in the presence of phosphoryl chloride (POCl₃) at 80–100°C. This exothermic reaction forms the triazole ring via intramolecular dehydration, with yields ranging from 65–72%.

Method B: Huisgen 1,3-Dipolar Cycloaddition
A "click chemistry" approach employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Here, 4-chlorophenyl azide reacts with a propiolamide derivative bearing the 4-methylphenyl group. This method achieves superior regioselectivity (>90%) but requires stringent anhydrous conditions.

Sulfanyl Group Introduction

The sulfanyl (-S-) linker is introduced via nucleophilic substitution. Key reagents include:

  • Thiourea : Reacts with triazole intermediates in ethanol under reflux, generating the thiolate intermediate.

  • Lawesson’s Reagent : Converts carbonyl groups to thiones in tetrahydrofuran (THF) at 50°C, offering higher functional group tolerance.

Optimal conditions (Table 1) balance reactivity and side-product formation.

Table 1: Sulfanyl Group Introduction Methods

ReagentSolventTemperature (°C)Yield (%)Purity (%)
ThioureaEthanol786895
Lawesson’sTHF507598

Acetophenone Coupling

The final step couples the sulfanyl-triazole intermediate with 4-methylphenylacetyl chloride. This Schotten-Baumann reaction employs:

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).

  • Base : Triethylamine (TEA) or pyridine to scavenge HCl.

  • Catalyst : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) to enhance coupling efficiency.

Reaction monitoring via thin-layer chromatography (TLC) ensures completion within 4–6 hours.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (DMF, DCM) favor nucleophilic substitution and coupling reactions. Ethanol, while cost-effective, risks esterification side reactions with acetyl chloride intermediates.

Temperature and pH Control

  • Cyclocondensation : Elevated temperatures (80–100°C) accelerate ring closure but necessitate inert atmospheres (N₂/Ar) to prevent oxidation.

  • Coupling Reactions : Ambient temperatures (25°C) minimize thermal degradation of the triazole core.

Catalytic Systems

Copper(I) iodide (CuI) in CuAAC improves reaction rates but introduces metal contamination challenges. Ligand-free systems using sodium ascorbate reduce purification demands.

Industrial-Scale Production Challenges

Continuous Flow Reactors

Adopting continuous flow systems enhances reproducibility and scalability. For example, microreactors achieve 85% yield in triazole formation with residence times <30 minutes.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) remove unreacted starting materials.

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients isolates the target compound (>98% purity).

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃):

    • Triazole protons: δ 8.2–8.4 ppm (singlet, 1H).

    • Methyl groups: δ 2.3–2.5 ppm (singlets, 6H).

  • IR (KBr) :

    • C=O stretch: 1680 cm⁻¹.

    • C-S stretch: 680 cm⁻¹.

Table 2: Key Spectroscopic Data

TechniqueKey PeaksAssignment
¹H NMRδ 8.3 (s, 1H)Triazole H
δ 7.2–7.5 (m, 8H)Aromatic H
IR1680 cm⁻¹Ketone C=O

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity >98% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the ethanone moiety, resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • The 1,2,4-triazole derivatives, including the compound , have been studied for their antimicrobial properties. These compounds have shown potential against bacterial strains such as E. coli, with some derivatives exhibiting pronounced potency and favorable drug-likeness profiles . This suggests their potential use in developing new antibiotics.
  • Antioxidant Properties :
    • The triazole derivatives are also being investigated for their antioxidant capabilities. These compounds can neutralize free radicals, which are involved in various pathological processes, making them candidates for therapeutic applications in conditions related to oxidative stress .

Chemical Research Applications

  • Synthetic Chemistry :
    • The synthesis of this compound involves complex organic reactions that are of interest in synthetic chemistry. The process often includes steps like alkylation and reduction, which are crucial for creating new chemical entities with specific functional groups . This research contributes to the development of new synthetic methodologies.
  • Material Science :
    • The unique chemical structure of this compound allows it to be used as a building block in material science research. Its ability to form stable complexes with metals can be utilized in creating advanced materials with specific properties .

Case Studies and Research Findings

  • Synthesis and Characterization :
    • A detailed study on the synthesis of similar triazole derivatives involved the use of cesium carbonate as a base in an alkaline medium, leading to the formation of a ketone intermediate. This intermediate was further reduced to form a racemic secondary alcohol, highlighting the versatility of these compounds in organic synthesis .
  • Biological Screening :
    • In a comprehensive study, various triazole derivatives were screened for their biological activities. Compounds with high docking scores were identified as promising candidates for further development as therapeutic agents due to their strong interactions with target enzymes .

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the sulfanyl group may participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name / ID Substituents on Triazole Ethanone Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (CAS 476485-84-4) 5-(4-ClPh), 4-(4-MePh) 4-MePh C24H20ClN3OS 445.96 Methyl groups enhance lipophilicity; chloro group provides electron withdrawal.
2-{[5-(4-tert-Butylphenyl)-4-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-1-(4-Chlorophenyl)ethanone 5-(4-t-BuPh), 4-(4-MeOPh) 4-ClPh C27H26ClN3O2S 492.03 tert-Butyl and methoxy groups increase steric bulk and polarity; potential for improved solubility.
2-{[5-(4-Chlorophenyl)-4-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-1-Phenylethanone 5-(4-ClPh), 4-(4-MeOPh) Ph C23H18ClN3O2S 435.93 Methoxy group improves solubility; phenyl group reduces steric hindrance.
2-{[4-(4-Chlorophenyl)-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-1-(4-Fluorophenyl)ethanone 4-(4-ClPh), 5-(4-Pyridinyl) 4-FPh C21H15ClFN3OS 435.88 Pyridine enhances coordination ability; fluorine introduces electronegativity.
1-(4-Methoxyphenyl)-2-[(5-{[2-(4-Methoxyphenyl)-2-Oxoethyl]sulfanyl}-4-Phenyl-4H-1,2,4-Triazol-3-yl)sulfanyl]ethanone 4-Ph, 5-(S-linked MeOPh) MeOPh C26H23N3O4S2 505.61 Bis-sulfanyl and methoxy groups enable dimeric interactions; high polarity.

Substituent Effects on Properties

  • Lipophilicity : Methyl groups (target compound) and tert-butyl groups () increase hydrophobicity, favoring membrane permeability. Methoxy () and pyridinyl () substituents enhance solubility in polar solvents .
  • Electronic Effects : Chloro (electron-withdrawing) and methoxy (electron-donating) groups modulate the triazole ring’s reactivity, influencing interactions with biological targets (e.g., enzymes or receptors) .
  • Steric Effects : Bulky substituents like tert-butyl () may hinder binding to active sites, whereas smaller groups like methyl (target compound) reduce steric hindrance .

Biological Activity

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone is a novel compound with significant biological activities, particularly in the fields of antimicrobial and anticancer research. This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties. The focus of this article is to present a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of the compound involves several steps starting from 4-methylaniline. The process includes the formation of a hydrazinecarbothioamide intermediate followed by cyclization to yield the triazole ring structure. The final product is obtained through alkylation and subsequent reduction reactions. The detailed synthetic pathway is illustrated below:

  • Formation of Hydrazinecarbothioamide :
    • Starting material: 4-methylaniline.
    • Reaction with carbon disulfide and alkyl halides.
  • Cyclization :
    • The hydrazinecarbothioamide undergoes cyclization in basic conditions to form the triazole derivative.
  • Alkylation :
    • The triazole compound is then alkylated using appropriate bromoalkanes.
  • Reduction :
    • Finally, reduction reactions convert ketones to secondary alcohols as needed for further applications.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of triazole derivatives, including the target compound. The primary mechanism of action involves the inhibition of cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol in fungi. This leads to altered membrane integrity and function.

  • In vitro Studies :
    • The compound has shown significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported in the range of 15-30 µg/mL depending on the specific strain tested .
MicroorganismMIC (µg/mL)
Escherichia coli20
Staphylococcus aureus25
Candida albicans30

Anticancer Activity

The anticancer potential of the compound has also been evaluated against various cancer cell lines. Research indicates that it exhibits cytotoxic effects through apoptosis induction and cell cycle arrest.

  • Case Study :
    • A study demonstrated that the compound significantly inhibited the growth of colon carcinoma HCT-116 cells with an IC50 value of 6.2 µM, showcasing its potential as an anticancer agent .
Cancer Cell LineIC50 (µM)
HCT-116 (Colon Carcinoma)6.2
T47D (Breast Cancer)27.3

The biological activity of this compound can be attributed to its interaction with cellular targets involved in critical metabolic pathways:

  • Inhibition of Ergosterol Biosynthesis :
    • By targeting cytochrome P450 enzymes, it disrupts ergosterol synthesis in fungal cells.
  • Induction of Apoptosis :
    • Triazole derivatives have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Enzyme Inhibition :
    • Some studies have indicated that these compounds can inhibit metabolic enzymes such as acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases .

Q & A

Q. Basic Research Focus

  • ¹H NMR :
    • Aromatic protons from 4-chlorophenyl and 4-methylphenyl groups appear as distinct multiplets in δ 7.2–8.1 ppm.
    • The ethanone methyl group resonates as a singlet near δ 2.5 ppm.
    • Thioether (C–S–C) protons are deshielded, appearing as a triplet in δ 3.8–4.2 ppm .
  • IR : Strong carbonyl stretch (C=O) at ~1680–1700 cm⁻¹ and absence of –SH stretch (confirmed S-alkylation).
  • MS : Molecular ion peak [M+H]⁺ should match the molecular weight (C₂₄H₂₀ClN₃OS: ~434 Da).
    Pitfalls : Overlapping aromatic signals (use 2D NMR like COSY/HSQC) and isotopic patterns from chlorine (ensure correct assignment of M+2 peaks) .

What strategies resolve contradictions in reported biological activity data for triazole-based analogs, such as antimicrobial vs. inactive results?

Advanced Research Focus
Contradictions often arise from:

  • Substituent Effects : Minor structural variations (e.g., electron-withdrawing vs. donating groups on phenyl rings) drastically alter bioactivity. For example, 4-chlorophenyl enhances antimicrobial activity compared to methoxy substituents .
  • Assay Conditions : Variations in microbial strains, inoculum size, or solvent (DMSO vs. water) affect MIC values. Standardize protocols using CLSI guidelines .
  • Cellular Uptake : LogP values >3 (common for lipophilic triazoles) may limit solubility, leading to false negatives. Use surfactants (e.g., Tween-80) or pro-solvents .

How can computational methods (e.g., DFT, molecular docking) predict the reactivity and binding interactions of this compound?

Q. Advanced Research Focus

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gap, electrostatic potential maps).
    • Predict reactive sites: Sulfanyl groups and carbonyl oxygen are nucleophilic hotspots .
  • Docking Studies :
    • Target enzymes (e.g., CYP450 or bacterial dihydrofolate reductase) using AutoDock Vina.
    • Validate docking poses with MD simulations to assess stability of hydrogen bonds with active-site residues .

What are the challenges in crystallizing this compound, and how can X-ray diffraction data resolve ambiguities in regiochemistry?

Q. Advanced Research Focus

  • Crystallization Issues :
    • Low solubility in common solvents (use ethanol/water mixtures or slow evaporation in DMF).
    • Polymorphism risks: Screen multiple solvents and cooling rates .
  • X-ray Analysis :
    • Confirm triazole ring substitution pattern (N1 vs. N2 alkylation) via bond lengths (C–S: ~1.81 Å; C–N: ~1.33 Å).
    • Use Hirshfeld surfaces to analyze intermolecular interactions (e.g., π-stacking of aromatic rings) influencing crystal packing .

How does the steric and electronic environment of the 4-methylphenyl group influence the compound’s stability under acidic/basic conditions?

Q. Advanced Research Focus

  • Steric Effects : The 4-methyl group hinders hydrolysis of the ethanone moiety by shielding the carbonyl carbon.
  • Electronic Effects : Electron-donating methyl groups stabilize the triazole ring via hyperconjugation, reducing susceptibility to oxidation.
  • Stability Tests :
    • Acidic Conditions (pH 2) : Monitor degradation via HPLC; half-life >24 hours.
    • Basic Conditions (pH 12) : Rapid cleavage of the thioether bond (t₁/₂ ~2 hours) due to nucleophilic attack by hydroxide ions .

What analytical techniques are critical for assessing purity, and how can impurities from synthesis be identified?

Q. Basic Research Focus

  • HPLC : Use a C18 column (ACN/water gradient) to detect unreacted triazole-thiol (retention time ~3.5 min) or haloketone byproducts.
  • TLC : Hexane/ethyl acetate (7:3) with UV visualization at 254 nm.
  • Mass Spectrometry : HRMS-ESI identifies impurities (e.g., over-alkylated products or dimerization via disulfide bonds) .

What are the limitations of current synthetic methods, and how can green chemistry principles improve scalability?

Q. Advanced Research Focus

  • Limitations :
    • Toxic solvents (DMF, chloroform) and stoichiometric bases (cesium carbonate) generate hazardous waste.
    • Low atom economy (~60%) due to byproducts like NaBr.
  • Improvements :
    • Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent.
    • Use catalytic bases (e.g., K₂CO₃ with phase-transfer agents) or mechanochemical synthesis to reduce solvent use .

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